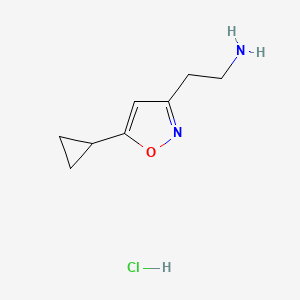amine hydrochloride CAS No. 2097960-65-9](/img/structure/B1485254.png)
[2,2-Dimethyl-3-(oxan-3-yl)propyl](methyl)amine hydrochloride
Vue d'ensemble
Description
2,2-Dimethyl-3-(oxan-3-yl)propyl](methyl)amine hydrochloride, commonly referred to as “DMPH”, is an organic compound belonging to the amine class of compounds. It is a colorless crystalline solid that is soluble in water, alcohol, and ether. DMPH is used in a variety of laboratory experiments and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Research has explored the reaction dynamics and synthetic applications of compounds structurally related to "2,2-Dimethyl-3-(oxan-3-yl)propylamine hydrochloride." For instance, studies have investigated the reactions of dimethyl esters of phosphonic acids with amines, leading to the formation of novel compounds with potential utility in synthesis (Arbuzov, Dianova, & Vinogradova, 1970). Another study focused on the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with carbon disulfide, highlighting the versatility of such reactions in generating new heterocyclic compounds with diverse applications (Chaloupka, Heimgartner, Schmid, Link, Schönholzer, & Bernauer, 1976).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural motifs similar to "2,2-Dimethyl-3-(oxan-3-yl)propylamine hydrochloride" are of interest due to their potential biological activities. For example, the synthesis and application of metal chelates with hexadentate and tetradentate ligands in medical imaging, particularly using 99mTc complexes, have been investigated. These studies aim to develop new diagnostic agents with improved properties (Hahn & Rupprecht, 1991a), (Hahn & Rupprecht, 1991b).
Material Science and Polymer Research
The development of novel materials, such as conjugated polyelectrolytes for use in polymer solar cells, is another area of application. Research in this domain focuses on designing materials with specific electronic properties to enhance the efficiency of solar cells (Kim, Bui, Kim, Kang, Shin, & Park, 2014). Such studies underscore the relevance of structurally complex amines in the development of advanced functional materials.
Propriétés
IUPAC Name |
N,2,2-trimethyl-3-(oxan-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-11(2,9-12-3)7-10-5-4-6-13-8-10;/h10,12H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTNNLADQFCRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCOC1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2-Dimethyl-3-(oxan-3-yl)propyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1485176.png)

amine hydrochloride](/img/structure/B1485178.png)

![3-[(Oxan-4-yl)methylidene]azetidine hydrochloride](/img/structure/B1485182.png)
![3-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1485184.png)
![3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485185.png)
amine](/img/structure/B1485188.png)

amine](/img/structure/B1485190.png)

![7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1485192.png)
![(4Z)-4-[(2-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1485193.png)